molecular formula C26H24N2O2 B7712892 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide

Cat. No. B7712892
M. Wt: 396.5 g/mol
InChI Key: BGOXVAOBMUJRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide, also known as HMN-214, is a synthetic compound that has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide prevents the formation of the mitotic spindle, which is necessary for cell division. This results in the inhibition of cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of tubulin inhibition on cancer cells. One limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide in lab experiments is that it can be toxic to normal cells at high concentrations, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. One area of research is the development of new formulations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. Finally, there is a need for further studies to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide in combination with other cancer treatments.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-hydroxy-6-methylquinoline and 3-bromo-2-methylbenzoic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-7-6-9-22(14-17)28(26(30)23-10-5-4-8-19(23)3)16-21-15-20-13-18(2)11-12-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOXVAOBMUJRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-2-methyl-N-(3-methylphenyl)benzamide

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